

Thermochemical Properties of N-Substituted Piperidines: A Technical Guide

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Compound of Interest

Compound Name: *2-(Furan-2-yl)-1-isopropylpiperidine*

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Executive Summary

In drug discovery, the piperidine moiety is a pharmacophore "privileged structure," serving as the backbone for numerous analgesics (e.g., Fentanyl), antihistamines, and anticoagulants. The thermodynamic stability of N-substituted piperidines directly influences synthetic yield, shelf-life stability, and metabolic predictability.

This guide moves beyond static data, providing the enthalpic baselines required to model reaction kinetics and the experimental protocols necessary to validate them. We focus on the critical interplay between steric hindrance (N-substituents) and ring strain, quantified through combustion calorimetry and transpiration methods.

Structural Energetics & Conformational Analysis[1] [2][3]

The thermochemical behavior of N-substituted piperidines is governed by the conformational equilibrium of the six-membered ring. Unlike cyclohexane, the presence of the nitrogen lone

pair introduces stereoelectronic effects (anomeric/Bohlmann effects) that alter the standard enthalpy of formation (

).

The Equatorial Preference

In N-alkylpiperidines, the substituent (

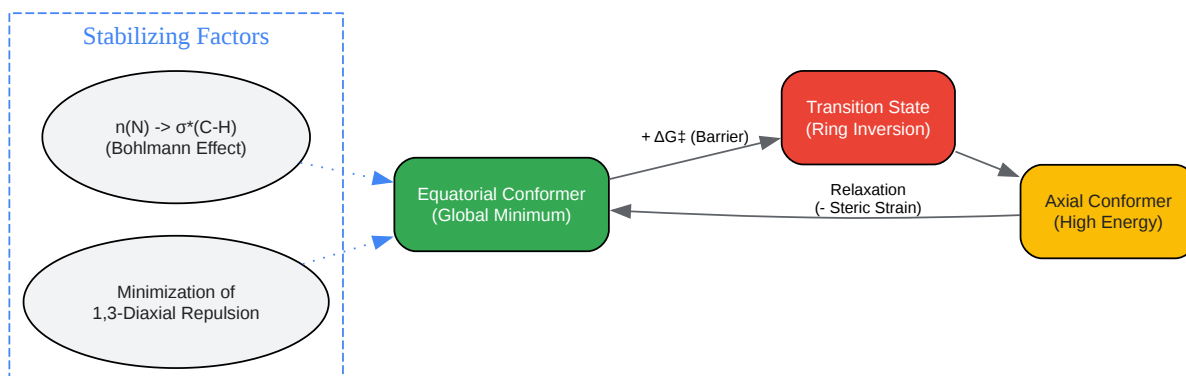
) predominantly occupies the equatorial position to minimize 1,3-diaxial repulsive interactions. However, as the size of

increases, the entropic penalty of the axial conformer changes, though the enthalpic barrier remains the dominant factor.

- N-H Piperidine: The lone pair is small; the axial N-H conformer is accessible but less stable ().
- N-Methylpiperidine: The methyl group is strictly equatorial (). The lone pair occupies the axial position, facilitating hyperconjugation (Bohlmann effect), which stabilizes the molecule.

Diagram: Conformational Energy Landscape

The following diagram illustrates the energetic relationship between the equatorial and axial conformers of N-substituted piperidines.



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Figure 1: Energetic pathway of ring inversion. The equatorial conformer is stabilized by both steric relief and stereoelectronic hyperconjugation.

Standard Enthalpies: Experimental Data

The following data aggregates high-precision measurements derived from static bomb combustion calorimetry (for

) and the transpiration method (for

).

Table 1: Thermochemical Properties at [4][5]

Compound	Formula
Piperidine	
N-Methylpiperidine	
N-Ethylpiperidine	
N-Propylpiperidine	
N-Butylpiperidine	
N-Phenylpiperidine	

Data Source: Consolidated from Verevkin et al. (2000) and Ribeiro da Silva et al. (2006).

Technical Insight: The "Strainless" Nature

Analysis of the group additivity increments reveals that N-alkylated piperidine rings are essentially strainless. The enthalpy of formation decreases (becomes more stable) linearly with the addition of methylene (

) groups in the alkyl chain (

per group), indicating no significant ring distortion occurs upon N-substitution.

Experimental Methodologies

To replicate or expand upon these datasets, strict adherence to specific protocols is required.

[1][2] Volatile amines present unique challenges: hygroscopicity (absorbing atmospheric water) and high vapor pressure (mass loss during weighing).

Protocol: Static Bomb Combustion Calorimetry

This method determines the energy of combustion (

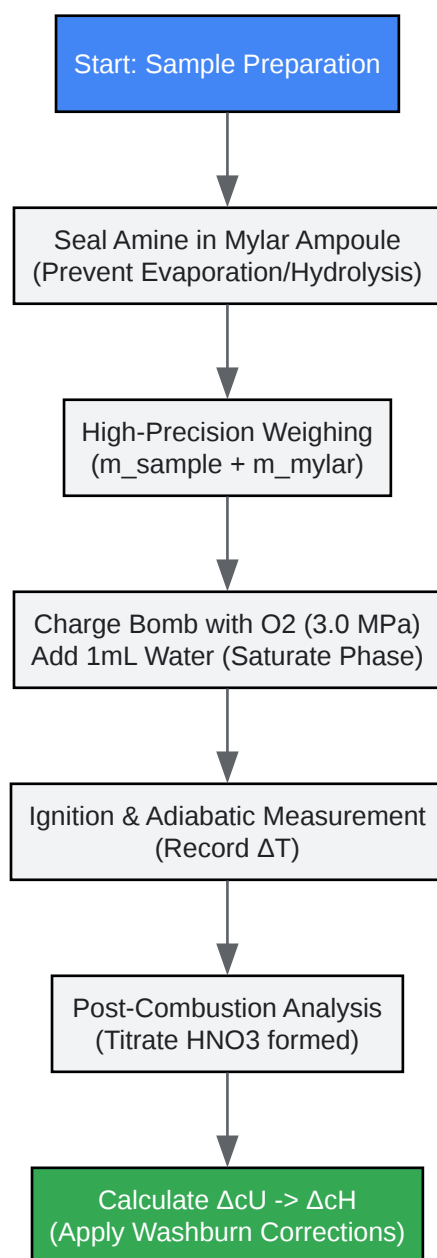
), which is then converted to enthalpy of formation.

Critical Pre-requisite:

- Sample Encapsulation: Due to volatility, N-substituted piperidines must be sealed in Mylar® or polyethylene ampoules.
- Internal Standard: Benzoic acid (NIST SRM 39j) is used for calibration.

Workflow Logic:

- Mass Determination: Weigh the Mylar bag empty, then filled with amine. (Precision:).
- Combustion: Burn in of pure Oxygen.
- Correction: Apply Washburn corrections (adjusting for standard states of , , and formation).



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Figure 2: Combustion Calorimetry workflow for volatile organic amines.

Protocol: Transpiration Method

For determining Enthalpy of Vaporization (

) at

.^[3] This method is superior to boiling point extrapolation for thermally sensitive amines.

Principle: A carrier gas () is saturated with the sample vapor at a constant temperature (). The mass of vapor transported is determined by condensation or GC analysis.

Step-by-Step:

- Saturation: Pass dry gas through a thermostated U-tube containing the piperidine derivative dispersed on glass beads (maximizes surface area).
- Equilibrium Check: Measure vapor pressure at different flow rates. Validity Check: Calculated pressure must be independent of flow rate.
- Collection: Condense the vapor in a cold trap ().
- Quantification: Determine mass loss of the U-tube or mass gain of the trap.
- Calculation: Use the ideal gas law to calculate vapor pressure () and the Clausius-Clapeyron equation to derive .

Theoretical Validation (Computational)

Experimental data should be cross-validated with high-level ab initio calculations. For N-substituted piperidines, the G3MP2 composite method provides the highest accuracy-to-cost ratio, typically within

of experimental values.

Recommended Computational Level:

- Method: G3(MP2)//B3LYP

- Basis Set: 6-31G(d) for geometry optimization; larger sets for energy.
- Isodesmic Reactions: Use bond separation reactions to cancel out systematic errors.
 - Example: Piperidine + Ethane

N-Ethylpiperidine +

References

- Verevkin, S. P., et al. (2000). "Thermochemistry of Amines: Experimental Standard Molar Enthalpies of Formation of N-Alkylated Piperidines." *Journal of Chemical & Engineering Data*.
- Ribeiro da Silva, M. A. V., et al. (2006). "Combined experimental and computational study of the thermochemistry of methylpiperidines." *Journal of Physical Chemistry A*.
- NIST Chemistry WebBook. "Piperidine, 1-methyl- Thermochemical Data." National Institute of Standards and Technology.
- Gomes, J. R. B., et al. (2006). "Standard Molar Enthalpies of Formation of N-Alkylpiperidines." *Journal of Chemical Thermodynamics*.

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- 1. biopchem.education [biopchem.education]
- 2. chemistry.montana.edu [chemistry.montana.edu]
- 3. ovid.com [ovid.com]
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